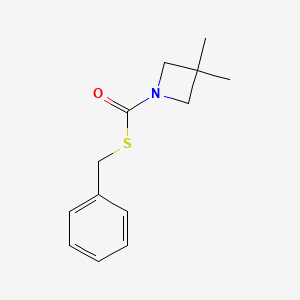
S-Benzyl 3,3-dimethylazetidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl 3,3-dimethylazetidine-1-carbothioate: is a chemical compound known for its unique structure and potential applications in various fields. It features a 3,3-dimethylazetidine ring, which is a four-membered nitrogen-containing heterocycle, bonded to a benzyl group and a carbothioate moiety. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 3,3-dimethylazetidine-1-carbothioate typically involves the cyclization of γ-prenylated amines through an iodine-mediated intramolecular cyclization reaction . This method provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner. The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl 3,3-dimethylazetidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioate moiety to a thiol or thioether group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Benzyl 3,3-dimethylazetidine-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of S-Benzyl 3,3-dimethylazetidine-1-carbothioate involves its interaction with molecular targets through its functional groups. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, while the carbothioate moiety can undergo nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3,3-dimethylazetidine: Similar structure but lacks the carbothioate group.
3,3-Dimethylazetidine: Lacks both the benzyl and carbothioate groups.
S-Benzyl azetidine-1-carbothioate: Similar but without the 3,3-dimethyl substitution.
Properties
CAS No. |
54395-81-2 |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
S-benzyl 3,3-dimethylazetidine-1-carbothioate |
InChI |
InChI=1S/C13H17NOS/c1-13(2)9-14(10-13)12(15)16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
LDIHBAUBNZZNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)SCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















